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molecular formula C9H9N B041428 2-Methylindole CAS No. 95-20-5

2-Methylindole

Cat. No. B041428
M. Wt: 131.17 g/mol
InChI Key: BHNHHSOHWZKFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07241801B2

Procedure details

The 2-bromoindole derivative 3-1 (1.009 g, 3.00 mmol, prepared as described in Example 12 of WO 03/010141) was dissolved in anhydrous THF (25 mL) under an argon atmosphere and the solution cooled to −78° C. n-BuLi (2.0 M in hexane, 1.60 mL, 3.20 mmol) was added dropwise and the mixture stirred for 15 min. MeI (0.37 mL, 2.00 mmol) was added and stirring was continued for an additional 30 min. The reaction mixture was then warmed up to RT and volatiles removed under reduced pressure. The residue was dissolved in TBME (100 mL) and the solution washed with brine (2×25 mL). The extract was dried (MgSO4), concentrated under reduced pressure and the residue purified by flash chromatography using 0–15% EtOAc in hexane as eluent. The desired 2-methylindole derivative 18-1 was obtained as a waxy solid (0.658 g, 80% yield): MS-ES m/z 272.1 (MH+). The methyl ester 18-1 was saponified in the usual way (NaOH/DMSO) to give the corresponding carboxylic acid 18-2 in 96% yield: MS-ES m/z258.1 (MH+).
Quantity
1.009 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.37 mL
Type
reactant
Reaction Step Three
Name
Yield
80%

Identifiers

REACTION_CXSMILES
C1([C:6]2[C:14]3[C:9](=[CH:10][C:11](C(NC4(C(NC5C=CC(/C=C/C(O)=O)=C(OCC)C=5)=O)CCC4)=O)=[CH:12][CH:13]=3)[N:8](C)[C:7]=2[C:40]2C=CC=CN=2)CCCC1.[Li]CCCC.CI>C1COCC1>[CH3:40][C:7]1[NH:8][C:9]2[C:14]([CH:6]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2

Inputs

Step One
Name
Quantity
1.009 g
Type
reactant
Smiles
C1(CCCC1)C1=C(N(C2=CC(=CC=C12)C(=O)NC1(CCC1)C(=O)NC1=CC(=C(C=C1)/C=C/C(=O)O)OCC)C)C1=NC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.37 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for an additional 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
volatiles removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in TBME (100 mL)
WASH
Type
WASH
Details
the solution washed with brine (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1NC2=CC=CC=C2C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.658 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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